tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210273-37-2 | |

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

Abstract: This document provides a comprehensive technical overview of tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride, a pivotal building block in modern medicinal chemistry. The guide delves into its core chemical and physical properties, reactivity, synthetic utility, and established applications in drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights, grounded in authoritative references and field-proven expertise.

Introduction: The Strategic Value of the Azetidine Scaffold

Small, strained ring systems are of immense interest in drug discovery, often serving as versatile scaffolds that can impart favorable physicochemical properties such as improved solubility and metabolic stability. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a prime example. Its rigid, three-dimensional structure provides a unique vector for substituent placement, allowing for precise exploration of chemical space.

This compound is a strategically important derivative. It features a primary amine at the 3-position, which serves as a key nucleophilic handle for diversification, and a tert-butoxycarbonyl (Boc) group protecting the ring's secondary amine. This orthogonal protection scheme is the cornerstone of its utility, enabling chemists to selectively functionalize the primary amine without interfering with the azetidine nitrogen. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent in multi-step syntheses. Its application is critical in the development of novel therapeutics, including kinase inhibitors and agents targeting various receptors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis.

Chemical Structure and Identifiers

The structure combines the strained azetidine ring with the sterically bulky Boc protecting group and a reactive primary amine, presented as a hydrochloride salt.

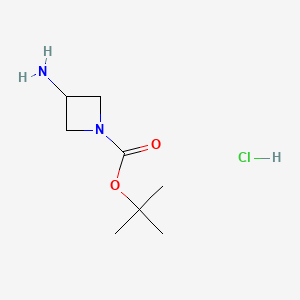

Caption: Chemical structure of this compound.

Key Identifiers:

-

CAS Number: 193269-78-2 (for the free base)[2]

-

Molecular Formula: C₈H₁₆N₂O₂ · HCl

-

Molecular Weight: 208.68 g/mol (for the hydrochloride salt); 172.22 g/mol (for the free base)[2]

Physical Properties

The physical properties dictate the appropriate solvents, reaction conditions, and storage protocols necessary for handling this compound.

| Property | Value | Source |

| Appearance | Colorless to light yellow clear liquid or solid | |

| Boiling Point | 79-81 °C at 3 mmHg | [3] |

| Density | ~1.098 g/cm³ | [3][4] |

| Solubility | Soluble in water, methanol, and DMSO.[5] | [5] |

| Storage | 2-8°C, protect from light and moisture.[2] | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure and purity of the material.

-

¹H NMR: The proton NMR spectrum is a key identifier. The characteristic signals include a singlet for the nine protons of the tert-butyl group around δ 1.4-1.5 ppm, and multiplets for the azetidine ring protons. The exact shifts can vary depending on the solvent and whether it is the free base or the hydrochloride salt.[1]

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl of the Boc group (~156 ppm), quaternary and methyl carbons of the tert-butyl group (~80 and ~28 ppm, respectively), and signals for the three unique carbons of the azetidine ring.

-

Topological Polar Surface Area (TPSA): 55.56 Ų (calculated for the free base), which is a valuable parameter for predicting drug absorption and transport properties.[2]

Chemical Reactivity and Synthetic Protocols

The synthetic value of this molecule is derived from the differential reactivity of its two nitrogen atoms.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Its primary function is to deactivate the azetidine ring nitrogen, preventing it from competing in reactions intended for the primary amine at the C3 position. This is an example of an "orthogonal protection strategy," which is fundamental in complex organic synthesis. The Boc group can be efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane), which regenerates the secondary amine on the azetidine ring for subsequent functionalization.

Reactivity of the C3-Primary Amine

With the ring nitrogen protected, the exocyclic primary amine is free to participate in a wide range of standard amine chemistries:

-

Acylation/Sulfonylation: Reacts readily with acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents like EDC/HOBt) to form amides and sulfonamides.

-

Reductive Amination: Condenses with aldehydes and ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield secondary amines.

-

Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be a competing side reaction.

-

Buchwald-Hartwig/Ullmann Coupling: Can participate in cross-coupling reactions with aryl halides to form N-aryl derivatives.

Example Protocol: Synthesis of N-Acyl Derivative

This protocol outlines a standard procedure for acylating the primary amine, a common first step in elaborating the building block.

Objective: To synthesize tert-butyl 3-(acetamido)azetidine-1-carboxylate.

Materials:

-

This compound

-

Acetyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 10-15 minutes.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Caption: Workflow for a typical N-acylation reaction.

Applications in Drug Discovery

The unique structural and reactivity profile of this compound makes it a valuable building block in pharmaceutical research.[6]

-

Scaffold Hopping and Bioisosterism: The azetidine ring is often used as a bioisosteric replacement for other rings (like piperidine or pyrrolidine) or acyclic linkers to improve properties like metabolic stability, solubility, or cell permeability.

-

Kinase Inhibitors: The rigid azetidine scaffold allows for precise orientation of substituents to interact with the hinge region and other key pockets of protein kinases. It is a common feature in inhibitors of IRAK-4 and Janus kinases (JAKs).[1]

-

GPCR Ligands: The compound serves as an intermediate for synthesizing ligands that target G-protein coupled receptors, where the three-dimensional presentation of functional groups is critical for binding affinity and selectivity.

-

Antibacterial Agents: Modifications of the azetidine core have led to the development of novel antibacterial compounds.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

GHS Hazard Statements: Classified as causing serious eye irritation (H319) and may cause an allergic skin reaction (H317).[7]

-

Precautionary Statements:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. Recommended storage is at 2-8°C under an inert atmosphere.[7]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined reactivity, enabled by an effective orthogonal protection strategy, provides chemists with a reliable tool for introducing the desirable azetidine scaffold into complex molecules. Its proven utility in the synthesis of active pharmaceutical ingredients solidifies its status as a cornerstone building block for modern drug discovery programs.

References

- Ambeed. (n.d.). 1-Boc-3-aminoazetidine.

- BenchChem. (n.d.). Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate.

- ChemicalBook. (2023). 1-Boc-3-(Amino)azetidine.

- Angene Chemical. (2022, November 24). Safety Data Sheet: tert-Butyl 3-aminoazetidine-1-carboxylate.

- iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.

- ChemScene. (n.d.). 193269-78-2 | tert-Butyl 3-aminoazetidine-1-carboxylate.

- BLD Pharm. (n.d.). 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate.

- TCI EUROPE N.V. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate 193269-78-2.

- BLDpharm. (n.d.). BD19114[193269-78-2]tert-Butyl 3-aminoazetidine-1-carboxylate.

- CymitQuimica. (2023, July 11). Safety Data Sheet: tert-Butyl 3-amino-3-methylazetidine-1-carboxylate.

- PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin....

- TCI Chemicals. (n.d.). tert-Butyl 3-Aminoazetidine-1-carboxylate | 193269-78-2.

- Chemsrc. (2023, August 23). 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis.

- KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate.

- ChemicalBook. (n.d.). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis.

- PubChem. (n.d.). Tert-butyl 3-aminoazetidine-1-carboxylate.

Sources

- 1. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. ichemical.com [ichemical.com]

- 4. 1-Boc-3-(Amino)azetidine | CAS#:193269-78-2 | Chemsrc [chemsrc.com]

- 5. 193269-78-2 | 1-Boc-3-aminoazetidine | Amides | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. angenechemical.com [angenechemical.com]

Introduction: The Structural Significance of a Versatile Building Block

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-3-aminoazetidine Hydrochloride

1-Boc-3-aminoazetidine hydrochloride is a crucial building block in medicinal chemistry. The azetidine ring, a strained four-membered nitrogen heterocycle, is increasingly incorporated into drug candidates to improve properties such as metabolic stability, solubility, and target binding affinity[1][2]. The presence of a Boc (tert-butoxycarbonyl) protecting group on the ring nitrogen and a primary amine (as a hydrochloride salt) at the 3-position provides orthogonal handles for synthetic diversification[3][4].

Accurate and unambiguous structure elucidation of this molecule is paramount for its effective use. The combination of a strained ring system, a bulky protecting group, and a salt form presents unique challenges and points of interest for analytical characterization. This guide provides a comprehensive overview of the core analytical techniques used to confirm the identity and purity of 1-Boc-3-aminoazetidine hydrochloride, grounded in the practical insights of a seasoned application scientist. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a self-validating analytical workflow.

Diagram: The Target Molecule

First, let us visualize the structure , with atoms numbered for subsequent spectroscopic assignment.

Caption: Structure of 1-Boc-3-aminoazetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, both ¹H and ¹³C NMR are indispensable. The hydrochloride salt form significantly influences the spectrum; protonation of the primary amine to an ammonium cation causes a downfield shift (deshielding) of adjacent protons[5].

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighbor relationships through spin-spin coupling. The choice of a deuterated solvent is critical. While CDCl₃ is common, the hydrochloride salt may have poor solubility. A more polar solvent like DMSO-d₆ or D₂O is often a better choice. DMSO-d₆ is particularly useful as it allows for the observation of exchangeable protons (the -N⁺H₃ group), which would be replaced by deuterium and disappear from the spectrum in D₂O[6].

Predicted Spectral Data:

| Atom(s) (Numbering from Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Couplings |

| C7, C8, C9 Protons | ~1.40 | Singlet (s) | 9H | Nine equivalent methyl protons of the sterically bulky tert-butyl group. No adjacent protons to couple with. |

| C2, C4 Protons | ~4.0 - 4.4 | Multiplet (m) | 4H | Diastereotopic methylene protons of the azetidine ring. They are coupled to each other (geminal) and to the C3 proton (vicinal). The strained ring leads to complex splitting. |

| C3 Proton | ~3.8 - 4.2 | Multiplet (m) | 1H | Methine proton coupled to the four adjacent methylene protons on C2 and C4. |

| N⁺H₃ Protons | ~8.5 - 9.5 (in DMSO-d₆) | Broad Singlet (br s) | 3H | Protons of the ammonium group. Broadened due to quadrupole effects from the nitrogen atom and chemical exchange. Will disappear upon D₂O shake. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-Boc-3-aminoazetidine hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solvent Choice Rationale: DMSO-d₆ is chosen for its ability to dissolve the polar hydrochloride salt and to slow the exchange rate of N-H protons, allowing for their observation.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans to ensure good signal-to-noise ratio.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Temperature: 298 K.

-

-

D₂O Exchange (Trustworthiness Check): After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the broad singlet between 8.5-9.5 ppm confirms its assignment to the exchangeable N⁺H₃ protons[6].

Carbon (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is powerful because each unique carbon atom typically gives a distinct, sharp signal. A proton-decoupled experiment is standard, meaning all signals will appear as singlets.

Predicted Spectral Data:

| Atom(s) (Numbering from Diagram) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7, C8, C9 | ~28.0 | The three equivalent methyl carbons of the tert-butyl group, appearing in the typical aliphatic region[7]. |

| C6 | ~80.0 | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen atom[7]. |

| C2, C4 | ~48.0 - 52.0 | Equivalent methylene carbons of the azetidine ring, attached to the Boc-protected nitrogen. |

| C3 | ~35.0 - 40.0 | The methine carbon attached to the ammonium group. |

| C5 | ~155.0 | The carbonyl carbon of the Boc protecting group, appearing in the characteristic downfield region for carbamates[7]. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required if the initial sample yields a poor signal-to-noise ratio.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: ~240 ppm, centered around 100 ppm.

-

Temperature: 298 K.

-

-

Data Validation: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments made in the table above.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers crucial clues about the molecule's substructures. For a pre-charged salt like this, Electrospray Ionization (ESI) in positive mode is the ideal technique.

Expertise & Causality: In the ESI source, the hydrochloride salt will dissociate. The mass spectrometer will detect the protonated free base, [C₉H₁₈N₂O₂ + H]⁺, which has the same mass as the cation part of the salt. The expected exact mass provides a high-confidence confirmation of the elemental formula. Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) will then be used to fragment this parent ion, revealing characteristic losses.

Predicted Mass Spectrometry Data:

-

MS1 (Full Scan):

-

Primary Ion: [M+H]⁺ (for the free base) at m/z 187.1441.

-

Rationale: The molecular formula of the free base is C₉H₁₈N₂O₂. The calculated monoisotopic mass is 186.1368. In positive ESI mode, it will be observed as the protonated molecule [M+H]⁺.

-

-

MS2 (Fragmentation of m/z 187.14):

-

Major Fragment 1: Loss of isobutylene (C₄H₈, 56.06 Da) to give an ion at m/z 131.08. This is a hallmark fragmentation of a Boc group[8][9].

-

Major Fragment 2: Loss of the entire Boc group (C₅H₉O₂, 101.06 Da) to give an ion at m/z 86.08.

-

Minor Fragment: Subsequent loss of CO₂ from the m/z 131.08 ion to give an ion at m/z 87.08.

-

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

Caption: Key fragmentation pathways for 1-Boc-3-aminoazetidine.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

MS Parameters:

-

Ionization Mode: ESI Positive.

-

Mass Range: m/z 50 - 500.

-

Source Conditions: Optimize capillary voltage (~3.5 kV), desolvation gas flow, and temperature for stable ion generation.

-

-

MS/MS Fragmentation:

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 187.14.

-

Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) with an inert gas (e.g., Argon) to induce fragmentation and observe the key product ions.

-

-

Data Analysis: Compare the measured exact mass of the parent ion and fragments to the theoretical values to confirm the elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Causality: For 1-Boc-3-aminoazetidine hydrochloride, we expect to see key absorptions corresponding to the N-H bonds of the ammonium salt, the C=O of the carbamate, C-N bonds, and C-H bonds. The N-H stretch of the R-NH₃⁺ group is typically very broad and located at a lower wavenumber compared to a free amine due to extensive hydrogen bonding in the solid state[10].

Predicted IR Absorption Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale |

| ~3200 - 2800 (broad) | N⁺-H | Stretch | Characteristic broad absorption for an ammonium salt, indicating extensive hydrogen bonding. |

| ~2980 - 2850 | C-H | Stretch | Aliphatic C-H stretches from the tert-butyl and azetidine ring protons. |

| ~1685 - 1700 | C=O (carbamate) | Stretch | Strong absorption typical for the carbonyl group in a Boc protecting group[11]. |

| ~1500 - 1550 | N-H | Bend | Bending vibration of the ammonium group. |

| ~1250 & ~1160 | C-N & C-O | Stretch | Strong stretches associated with the carbamate and azetidine C-N bonds. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for rapid, solid-state analysis. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr (Potassium Bromide) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.

-

-

Background Correction: Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample. The instrument software will automatically subtract this from the sample spectrum.

The Overall Analytical Workflow: A Self-Validating System

A robust structure elucidation is not a single experiment but a cohesive workflow where each technique corroborates the others.

Caption: A comprehensive workflow for structure elucidation.

Conclusion: Synthesizing the Evidence

The complete structure elucidation of 1-Boc-3-aminoazetidine hydrochloride is achieved by synthesizing the data from multiple orthogonal analytical techniques.

-

Mass Spectrometry provides the definitive elemental formula (C₉H₁₈N₂O₂ for the free base) via high-resolution mass measurement of the parent ion. MS/MS fragmentation confirms the presence and connectivity of the Boc group.

-

IR Spectroscopy offers a rapid check for the key functional groups: the ammonium (N⁺-H), the carbamate carbonyl (C=O), and aliphatic (C-H) moieties.

-

NMR Spectroscopy provides the final, detailed blueprint. ¹³C NMR confirms the carbon count and type (methyl, methylene, methine, quaternary), while ¹H NMR and its D₂O exchange experiment confirm the proton count, the connectivity between protons, and the presence of the exchangeable ammonium protons.

Together, these techniques form a self-validating system. The molecular formula from MS is confirmed by the carbon and proton counts from NMR. The functional groups identified by IR are validated by the chemical shifts observed in the NMR spectra and the fragmentation patterns in the mass spectrum. This multi-faceted approach ensures the highest degree of confidence in the structure, identity, and purity of this vital chemical building block. For absolute confirmation of the solid-state conformation and crystal packing, single-crystal X-ray diffraction would be the ultimate, albeit more resource-intensive, technique[12][13].

References

- Lowe, J. T., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar.

- Al-Karawi, A. J. M., et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Wessig, P. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Semantic Scholar.

- Bhattacharya, S., et al. (2011). Synthesis and characterization of a new dipeptide analogue for molecular imaging. Scholars Research Library - Der Pharma Chemica.

- National Center for Biotechnology Information. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH.

- MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central.

- Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Publishing.

- Harris, K. J., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Semantic Scholar.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... ResearchGate.

- National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH.

- MDPI. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- ResearchGate. (n.d.). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. ResearchGate.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment | Semantic Scholar [semanticscholar.org]

- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]

An In-Depth Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate: Properties, Reactivity, and Applications

Foreword: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogenous heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties: metabolic stability, improved solubility, and novel intellectual property space.[1] Among the diverse array of functionalized azetidines, tert-Butyl 3-aminoazetidine-1-carboxylate stands out as a particularly versatile and valuable building block. The presence of a primary amine at the 3-position provides a convenient handle for a wide range of chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and controlled reactivity. This guide provides an in-depth exploration of the core physicochemical characteristics, reactivity profile, and practical applications of this essential intermediate for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and process development. The key characteristics of tert-Butyl 3-aminoazetidine-1-carboxylate are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 193269-78-2 | [2][3] |

| Molecular Formula | C₈H₁₆N₂O₂ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Density | ~1.098 g/cm³ | [5] |

| Boiling Point | 236.6 ± 33.0 °C at 760 mmHg; 79-81 °C at 3 mmHg | [5] |

| Flash Point | ~97 °C | [4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | |

| pKa (Estimated) | The pKa of the conjugate acid of the primary amino group is estimated to be in the range of 8.0-9.0. This is lower than that of less strained cyclic amines like piperidine (pKaH ≈ 11) due to the increased s-character of the nitrogen lone pair orbital resulting from the constrained C-N-C bond angle of the azetidine ring.[6][7] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of tert-Butyl 3-aminoazetidine-1-carboxylate.

-

¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl (Boc) group, typically observed around δ 1.4-1.5 ppm. The protons on the azetidine ring appear as multiplets in the δ 3.0-4.5 ppm region. The methine proton at the C3 position (adjacent to the amino group) is expected to be further downfield than the methylene protons. The two protons of the primary amine (NH₂) may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[8]

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group around δ 80 ppm and the carbonyl carbon around δ 156 ppm. The methyl carbons of the Boc group appear around δ 28 ppm. The carbons of the azetidine ring will resonate in the δ 40-60 ppm range. The C3 carbon, bearing the amino group, is typically found around δ 45-50 ppm, while the C2 and C4 carbons are further downfield due to their proximity to the carbamate nitrogen.[9]

The IR spectrum provides clear evidence of the key functional groups:

-

N-H Stretching: The primary amine (NH₂) will exhibit two characteristic stretching bands in the region of 3300-3400 cm⁻¹.[10]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the Boc protector will be prominent around 1690-1700 cm⁻¹.[9]

-

C-H Stretching: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 172 or 173, respectively. A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da), resulting in a prominent peak at m/z 117 ([M-56]⁺).[8][11] Another common fragmentation is the loss of the entire Boc group (100 Da) to give a fragment at m/z 73.

Chemical Reactivity and Stability

The synthetic utility of tert-Butyl 3-aminoazetidine-1-carboxylate stems from the distinct reactivity of its two nitrogen atoms and the inherent characteristics of the strained azetidine ring.

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it deactivates the azetidine ring nitrogen, preventing it from competing in nucleophilic reactions intended for the C3-amino group. Secondly, it provides stability to the molecule. The Boc group is generally stable under basic and mild acidic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, liberating the secondary amine of the azetidine ring for further functionalization.[12]

Caption: Acid-catalyzed deprotection of the N-Boc group.

Reactivity of the C3-Primary Amine

The primary amino group at the C3 position is the main site of reactivity. It behaves as a typical primary amine and readily participates in a variety of essential bond-forming reactions.

-

N-Alkylation: The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[12]

-

Amide Bond Formation (Acylation): This is one of the most common transformations. The amine can be coupled with carboxylic acids using standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-Diisopropylethylamine (DIPEA).[13][14] The use of HATU is often preferred for challenging couplings as it reacts faster and with less epimerization.[13]

-

Buchwald-Hartwig Amination: The primary amine is an excellent nucleophile for palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides, providing a direct route to N-arylated azetidine derivatives.[15]

Ring Stability and Considerations

While the N-Boc group confers significant stability, the inherent strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening under certain conditions, particularly strong acidic environments.[16] This reactivity is a key feature of azetidines, driving many of their useful transformations. However, for many applications, the N-Boc protected scaffold is sufficiently stable to withstand a wide range of reaction conditions.[1]

Experimental Protocols and Methodologies

The following protocols are provided as representative examples based on established and validated methodologies. Researchers should always perform their own optimization and safety assessments.

Synthesis via Reduction of Azide Precursor

A common and efficient route to tert-Butyl 3-aminoazetidine-1-carboxylate involves the catalytic hydrogenation of the corresponding azide.

Caption: Synthetic workflow for the reduction of an azide precursor.

Step-by-Step Protocol: [8]

-

Dissolve tert-butyl 3-azidoazetidine-1-carboxylate (1.0 eq) in ethyl acetate (EtOAc).

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).

-

Evacuate the reaction flask and backfill with hydrogen gas (H₂), maintaining a hydrogen atmosphere with a balloon.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with additional EtOAc.

-

Combine the filtrates and concentrate under reduced pressure to yield the product, which is often of sufficient purity for subsequent steps.

Causality Insight: Catalytic hydrogenation is a clean and high-yielding method for reducing azides to amines. Palladium on carbon is the catalyst of choice due to its high efficiency and ease of removal by filtration.

Amide Coupling using HATU

This protocol describes a general procedure for coupling a carboxylic acid to the primary amine of the title compound.

Step-by-Step Protocol: [4][14]

-

In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

-

Add tert-Butyl 3-aminoazetidine-1-carboxylate (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Insight: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate. The presence of the aza-benzotriazole moiety (HOAt) minimizes racemization, which is crucial when working with chiral substrates. DIPEA is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction.[13]

Buchwald-Hartwig N-Arylation

This protocol provides a method for the palladium-catalyzed cross-coupling of an aryl bromide with the title compound.

Step-by-Step Protocol: [15]

-

To an oven-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.08 eq), and Cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by the aryl bromide (1.0 eq) and tert-Butyl 3-aminoazetidine-1-carboxylate (1.2 eq).

-

Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Insight: The Pd(OAc)₂/BINAP system forms a catalytically active Pd(0) species in situ. Cesium carbonate is a strong base required for the deprotonation of the amine, which is a key step in the catalytic cycle. Toluene is a common high-boiling solvent suitable for this transformation.[15]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Adherence to proper handling procedures is mandatory.

-

Hazard Identification: tert-Butyl 3-aminoazetidine-1-carboxylate is classified as a corrosive substance. It is harmful if swallowed, causes severe skin burns, and serious eye damage.[17][18]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere (e.g., Nitrogen or Argon) and refrigerated (0-10 °C) to ensure long-term stability.[3]

-

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion and Future Outlook

tert-Butyl 3-aminoazetidine-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined physicochemical properties, predictable reactivity, and commercial availability make it an attractive starting point for the synthesis of complex molecular architectures. The ability to readily functionalize the C3-amino group through robust and scalable reactions like amide coupling and cross-coupling ensures its continued relevance. As the demand for novel, sp³-rich scaffolds in pharmaceutical development continues to grow, the importance of versatile building blocks like tert-Butyl 3-aminoazetidine-1-carboxylate will undoubtedly increase, paving the way for the next generation of innovative therapeutics.

References

- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

- iChemical. (n.d.). tert-Butyl 3-aminoazetidine-1-carboxylate, CAS No. 193269-78-2.

- Chemistry Stack Exchange. (2016).

- PubMed. (2026).

- Aapptec Peptides. (n.d.). Coupling Reagents.

- ResearchGate. (2025). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)

- National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

- ACS Publications. (2021). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry. [Link]

- Growing Science. (2022).

- National Institutes of Health (NIH). (n.d.).

- Reddit. (2023).

- PubMed Central (PMC). (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

- ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]

- Whitman People. (n.d.). GCMS Section 6.15. [Link]

- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

- National Institutes of Health (NIH). (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

- National Institutes of Health (NIH). (n.d.).

- Fisher Scientific. (n.d.). Amide Synthesis. [Link]

- PubChem. (n.d.). tert-Butyl 3-(methylamino)

- I.R.I.S. (n.d.).

- SAGECHEM. (n.d.).

- Figshare. (n.d.).

- ACS Publications. (n.d.). Organic Process Research & Development Vol. 26 No. 3. [Link]

- Chemistry Steps. (n.d.). Basicity of Amines. [Link]

- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. [Link]

- PubChem. (n.d.).

- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

- Biblio. (n.d.).

- MDPI. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

- arkat usa. (n.d.).

- ResearchGate. (2025). (PDF) Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]

- 3. chemscene.com [chemscene.com]

- 4. growingscience.com [growingscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. reddit.com [reddit.com]

- 12. reddit.com [reddit.com]

- 13. peptide.com [peptide.com]

- 14. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scitechnol.com [scitechnol.com]

- 17. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminoazetidine-1-carboxylate, registered under CAS number 193269-78-2, is a pivotal building block in contemporary medicinal chemistry. Its rigid four-membered azetidine core imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold in the design of novel therapeutics. This guide provides a comprehensive overview of a primary synthetic pathway to this valuable intermediate, delving into the underlying reaction mechanisms, experimental protocols, and the scientific rationale behind the chosen synthetic strategy.

Strategic Overview of the Synthesis

The most common and industrially scalable synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a multi-step process that begins with readily available starting materials. The core of the strategy involves the initial construction of the azetidine ring, followed by a series of functional group interconversions to install the requisite amino and tert-butoxycarbonyl (Boc) protecting groups.

The chosen pathway can be summarized in the following key transformations:

-

Azetidine Ring Formation: Construction of the N-protected 3-hydroxyazetidine core from acyclic precursors.

-

N-Deprotection and Boc Protection: Removal of the initial nitrogen protecting group and installation of the Boc group.

-

Activation of the Hydroxyl Group: Conversion of the 3-hydroxyl group into a good leaving group.

-

Nucleophilic Substitution with Azide: Introduction of the nitrogen functionality via an SN2 reaction with an azide salt.

-

Reduction of the Azide: Conversion of the azido group to the primary amine to yield the final product.

This strategic sequence is favored due to its robustness, scalability, and the relatively low cost of the initial starting materials. The use of a protecting group strategy is crucial for controlling reactivity and ensuring the desired outcome at each step.

Synthesis Pathway Diagram

Caption: Overall synthetic pathway for tert-Butyl 3-aminoazetidine-1-carboxylate.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Azetidine Ring Synthesis and Protection

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The synthesis commences with the formation of the azetidine ring through the reaction of epichlorohydrin with benzhydrylamine.[1] The benzhydryl group serves as a bulky, readily cleavable protecting group for the nitrogen atom.

-

Protocol:

-

To a solution of benzhydrylamine in methanol, add epichlorohydrin dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to drive the reaction to completion.

-

Upon cooling, the product, 1-benzhydrylazetidin-3-ol, can be isolated by crystallization or chromatography.

-

-

Causality and Mechanism: This reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring of epichlorohydrin, leading to the formation of an amino alcohol intermediate. The second step is an intramolecular SN2 cyclization, where the newly formed hydroxyl group is deprotonated by a base (either another molecule of the amine or an added base), and the resulting alkoxide attacks the carbon bearing the chlorine atom to form the four-membered azetidine ring. The use of a protic solvent like methanol facilitates the initial epoxide opening.

Step 2: N-Debenzylation and Boc Protection to yield tert-Butyl 3-hydroxyazetidine-1-carboxylate

The benzhydryl protecting group is removed via catalytic hydrogenation, and the resulting free secondary amine is immediately protected with a tert-butoxycarbonyl (Boc) group.

-

Protocol:

-

1-Benzhydrylazetidin-3-ol is dissolved in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the debenzylation is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite.

-

To the filtrate containing the crude azetidin-3-ol, di-tert-butyl dicarbonate ((Boc)2O) and a base (e.g., triethylamine or sodium bicarbonate) are added.

-

The reaction is stirred at room temperature until the Boc protection is complete.

-

The final product, tert-butyl 3-hydroxyazetidine-1-carboxylate, is purified by column chromatography.

-

-

Causality and Mechanism: Catalytic hydrogenation is a standard and clean method for the cleavage of benzyl and benzhydryl ethers and amines. The reaction occurs on the surface of the palladium catalyst, where hydrogen gas is adsorbed and cleaves the C-N bond. The subsequent Boc protection is a standard procedure for protecting amines. The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of (Boc)2O. The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Part 2: Functional Group Interconversion

Step 3: Mesylation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The hydroxyl group at the 3-position is a poor leaving group. To facilitate its displacement, it is converted to a mesylate, which is an excellent leaving group.

-

Protocol:

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate is dissolved in a chlorinated solvent like dichloromethane (DCM).

-

The solution is cooled in an ice bath, and triethylamine (Et3N) is added as a base.

-

Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred at low temperature.

-

After completion, the reaction is quenched with water, and the product, tert-butyl 3-(mesyloxy)azetidine-1-carboxylate, is extracted and purified.

-

-

Causality and Mechanism: The reaction is a standard conversion of an alcohol to a mesylate. The lone pair of the hydroxyl oxygen attacks the electrophilic sulfur atom of methanesulfonyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Step 4: Synthesis of tert-Butyl 3-azidoazetidine-1-carboxylate

The mesylate is displaced by an azide ion in a classic SN2 reaction to introduce the nitrogen functionality that will become the amino group.

-

Protocol:

-

tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Sodium azide (NaN3) is added, and the mixture is heated to promote the substitution reaction.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent, and the product, tert-butyl 3-azidoazetidine-1-carboxylate, is isolated.

-

-

Causality and Mechanism: This is a nucleophilic substitution reaction following an SN2 mechanism. The azide ion is a good nucleophile, and the mesylate is an excellent leaving group. The reaction results in an inversion of stereochemistry at the C-3 position, although in this achiral molecule, it is not a stereochemical consideration. The use of a polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation (Na+) but not the nucleophile (N3-), thus enhancing its nucleophilicity.

Step 5: Reduction of tert-Butyl 3-azidoazetidine-1-carboxylate to tert-Butyl 3-aminoazetidine-1-carboxylate

The final step is the reduction of the azide group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

tert-Butyl 3-azidoazetidine-1-carboxylate is dissolved in a solvent like ethyl acetate or methanol.

-

A catalytic amount of palladium on carbon (Pd/C) is added.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the azide is fully reduced.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the final product, tert-butyl 3-aminoazetidine-1-carboxylate, which is often of sufficient purity for subsequent use.

-

-

Causality and Mechanism: The reduction of an azide to an amine via catalytic hydrogenation is a well-established and reliable transformation. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas reduces the azide group to the corresponding amine with the liberation of nitrogen gas. This method is highly chemoselective and generally does not affect the Boc protecting group.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| 1 | Epichlorohydrin, Benzhydrylamine | 1-Benzhydrylazetidin-3-ol | Methanol, Reflux | 70-80 |

| 2 | 1-Benzhydrylazetidin-3-ol | tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1. Pd/C, H2; 2. (Boc)2O, Base | 85-95 |

| 3 | tert-Butyl 3-hydroxyazetidine-1-carboxylate | tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate | MsCl, Et3N, DCM | 90-98 |

| 4 | tert-Butyl 3-(mesyloxy)azetidine-1-carboxylate | tert-Butyl 3-azidoazetidine-1-carboxylate | NaN3, DMF | 80-90 |

| 5 | tert-Butyl 3-azidoazetidine-1-carboxylate | tert-Butyl 3-aminoazetidine-1-carboxylate | Pd/C, H2 | >95 |

Alternative Synthetic Approaches

While the pathway detailed above is robust, other synthetic strategies have been explored. One notable alternative involves the use of 1-azabicyclo[1.1.0]butane as a starting material. The high ring strain of this bicyclic system allows for its opening with various nucleophiles, providing a rapid entry to functionalized azetidines. However, the preparation and handling of 1-azabicyclo[1.1.0]butane can be challenging, making the linear synthesis from epichlorohydrin more amenable to large-scale production. Another approach involves the reduction of β-lactams (azetidin-2-ones), which are readily accessible through various cyclization reactions. However, this often requires powerful reducing agents and may present chemoselectivity challenges.

Conclusion

The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a well-established process that relies on fundamental organic transformations. The pathway presented herein, starting from epichlorohydrin and benzhydrylamine, offers a reliable and scalable route to this important building block. A thorough understanding of the underlying mechanisms and the rationale for the choice of reagents and protecting groups is essential for successful and efficient synthesis in a research and drug development setting. The versatility of the azetidine scaffold ensures that the demand for efficient synthetic routes to key intermediates like CAS 193269-78-2 will continue to grow.

References

- Reddy, V. R., et al. (2011). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 15(4), 862–868.

- National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PubChem.

- Bräse, S., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47582-47604.

- Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Xu, J., & Li, S. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-16.

- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.

- SlideShare. (2020). synthesis of azetidine .pptx.

- Baxendale, I. R., et al. (2019). Azetidine ring formation via the Yang reaction. Beilstein Journal of Organic Chemistry, 15, 2416-2424.

- Google Patents. (2020). CN111362853A - A kind of preparation method of 3-oxazetane-1-carboxylic acid tert-butyl ester.

- Lopchuk, J. M., et al. (2018). Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 164-177.

- Organic Chemistry Portal. (n.d.). Synthesis of azetidines.

- Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines.

- Parmar, D., & Peruncheralathan, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. The Journal of Organic Chemistry, 86(8), 5449-5475.

- Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253.

- National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem.

- Beilstein Journals. (2022). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry.

- Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678.

- ResearchGate. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

Sources

A Comprehensive Technical Guide to tert-Butyl 3-aminoazetidine-1-carboxylate Hydrochloride: A Cornerstone Building Block in Modern Medicinal Chemistry

This guide provides an in-depth exploration of tert-butyl 3-aminoazetidine-1-carboxylate hydrochloride, a pivotal building block in contemporary drug discovery and development. We will delve into its fundamental chemical properties, synthesis, and critical applications, offering expert insights into its utilization in the synthesis of complex pharmaceutical agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a thorough understanding of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the Boc-protected 3-aminoazetidine. The hydrochloride salt enhances the compound's stability and water solubility, which facilitates its handling, storage, and use in various reaction conditions compared to the free base.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial, as it masks the secondary amine of the azetidine ring, allowing for selective reactions at the primary amino group at the 3-position.[2]

The fundamental properties of the free base and the hydrochloride salt are summarized below for clarity and comparison.

| Property | tert-Butyl 3-aminoazetidine-1-carboxylate | tert-Butyl 3-aminoazetidine-1-carboxylate HCl |

| Synonyms | 1-Boc-3-aminoazetidine, N-Boc-3-amino-azetidine | N/A |

| CAS Number | 193269-78-2[3][4][5][6] | Not explicitly assigned; derived from free base |

| Molecular Formula | C₈H₁₆N₂O₂[3][4][6][7] | C₈H₁₇ClN₂O₂ |

| Molecular Weight | 172.22 g/mol [3][4] | 208.69 g/mol |

| Appearance | Colorless to light yellow clear liquid | Typically a white to off-white solid |

| Solubility | Soluble in organic solvents like EtOAc, DCM | Enhanced solubility in water and polar protic solvents |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light[3][4] | 2-8°C, under inert atmosphere, protected from light |

| SMILES | O=C(OC(C)(C)C)N1CC(N)C1[4] | C(C)OC(=O)N1CC(N)C1.Cl |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate is a multi-step process that requires careful control of protecting groups and reaction conditions. A common and efficient route begins with a commercially available precursor, such as 3-hydroxyazetidine hydrochloride, and proceeds through Boc protection, conversion of the hydroxyl group to a suitable leaving group, and subsequent displacement with an amino group source.

A validated synthetic pathway involves the hydrogenation of an azide precursor, which is a clean and high-yielding reaction.

Workflow for Synthesis via Azide Reduction

Sources

- 1. Tert-butyl3-(aminomethyl)-3-ethoxyazetidine-1-carboxylatehydrochloride () for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 193269-78-2|tert-Butyl 3-aminoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. 193269-78-2|Tert-butyl 3-aminoazetidine-1-carboxylate| SAGECHEM [sagechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Tert-butyl 3-aminoazetidine-1-carboxylate | C8H16N2O2 | CID 1516507 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of Boc-3-aminoazetidine Hydrochloride in Organic Solvents

Abstract

Boc-3-aminoazetidine hydrochloride is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. Its solubility characteristics are a critical determinant of reaction efficiency, purification strategy, and overall process viability. This technical guide provides a comprehensive analysis of the solubility profile of Boc-3-aminoazetidine hydrochloride. In the absence of extensive published empirical data, this document establishes a robust theoretical framework based on first principles of physical organic chemistry to predict its solubility behavior across a spectrum of common organic solvents. More importantly, this guide furnishes detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate precise, application-specific data. These methodologies are presented as self-validating systems, ensuring the generation of reliable and reproducible results for drug discovery and development professionals.

Introduction: The Chemical and Pharmaceutical Context

Boc-3-aminoazetidine hydrochloride is a bifunctional molecule featuring a strained four-membered azetidine ring, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a hydrochloride salt of the azetidine nitrogen. This unique structural combination imparts a distinct physicochemical profile that is central to its utility and handling. The Boc group provides lipophilicity and stability, preventing the nucleophilic amine from engaging in unwanted side reactions, while the hydrochloride salt enhances the compound's polarity and crystallinity.

Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of rational process development. Poor solubility can lead to challenges in achieving homogeneous reaction conditions, difficulties in purification by crystallization or chromatography, and inaccuracies in analytical characterization. This guide, therefore, serves as a foundational resource for chemists and engineers working to integrate this valuable building block into synthetic workflows.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity, hydrogen bonding capability, and overall intermolecular forces between the solute and solvent molecules. The structure of Boc-3-aminoazetidine hydrochloride presents a duality: the ionic hydrochloride salt and the nonpolar, bulky Boc group.

-

Ionic Character : The presence of the azetidinium chloride salt renders the molecule highly polar and ionic. Amine salts are known to be soluble in polar solvents, especially those capable of solvating ions effectively.[1][2]

-

Organic Character : The tert-butyloxycarbonyl (Boc) group is lipophilic and nonpolar. This bulky aliphatic group will favor interactions with less polar, organic solvents.[3]

This duality suggests a complex solubility profile. We can predict its behavior across a range of solvents as follows:

Table 1: Predicted Solubility of Boc-3-aminoazetidine Hydrochloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | These solvents have high dielectric constants and are excellent hydrogen bond donors/acceptors, effectively solvating both the ammonium cation and the chloride anion. Solubility is expected to be highest in water and decrease with increasing alkyl chain length of the alcohol.[4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments and can solvate the cation, but are less effective at solvating the chloride anion compared to protic solvents. The bulky Boc group may find favorable interactions, but the ionic salt character will limit high solubility. |

| Ethers | THF, 2-MeTHF, Dioxane | Low to Insoluble | These solvents have lower polarity and are poor at solvating ionic species. The energy required to break the crystal lattice of the salt will not be compensated by solute-solvent interactions. |

| Chlorinated | DCM, Chloroform | Low to Insoluble | While slightly more polar than ethers, these solvents are still insufficiently polar to effectively dissolve a salt. |

| Hydrocarbons | Toluene, Heptane | Insoluble | These nonpolar solvents cannot overcome the strong ionic interactions of the salt's crystal lattice. |

This predictive framework provides a starting point for solvent selection. However, for process optimization and scale-up, precise experimental determination is non-negotiable.

Experimental Determination of Solubility: Protocols and Causality

For drug development, two types of solubility are of primary importance: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium state and is the "gold standard," while kinetic solubility is a high-throughput measure often used for early-stage screening.[5]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the definitive technique for determining equilibrium solubility.[6][7] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound, ensuring that the system has reached its lowest energy state.

-

Preparation : Add an excess amount of solid Boc-3-aminoazetidine hydrochloride (enough to ensure undissolved solid remains visible) to a series of vials, each containing a known volume (e.g., 1.0 mL) of the selected organic solvents.

-

Equilibration : Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is standard practice.[6] Causality: This extended agitation period is critical to ensure the dissolution process has fully reached thermodynamic equilibrium, overcoming any kinetic barriers.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Then, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. Causality: Filtration is a crucial step. Failure to remove microscopic solid particles will lead to their dissolution upon subsequent dilution, resulting in a significant overestimation of the true solubility.

-

Quantification (HPLC) : a. Standard Preparation : Prepare a stock solution of Boc-3-aminoazetidine hydrochloride of known concentration in a suitable solvent (e.g., methanol or water). From this stock, create a series of calibration standards by serial dilution. b. Sample Preparation : Dilute the filtered supernatant from Step 3 with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve. c. Analysis : Analyze the calibration standards and the diluted sample by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][8] d. Calculation : Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted sample, and then back-calculate to determine the original concentration in the saturated supernatant. This value is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, added from a concentrated DMSO stock solution, begins to precipitate in an aqueous or organic medium. It is a measure of apparent solubility and is often higher than thermodynamic solubility because it can reflect a supersaturated state.[5][9] This method is valued for its speed and low compound consumption, making it ideal for early discovery.

-

Stock Solution : Prepare a high-concentration stock solution of Boc-3-aminoazetidine hydrochloride in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mg/mL.

-

Plate Preparation : In a 96-well plate, add the desired organic solvents to the wells.

-

Serial Addition : Using a liquid handling robot or multichannel pipette, add small, increasing volumes of the DMSO stock solution to the wells containing the organic solvents. This creates a concentration gradient across the plate. Causality: Starting from a dissolved state in DMSO and then adding it to the test solvent assesses how readily the compound precipitates, not how readily the solid dissolves. This is a key distinction from the thermodynamic method.

-

Incubation & Detection : Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature. Determine the point of precipitation using a plate-based nephelometer, which measures light scattering caused by insoluble particles.[9] The lowest concentration at which a significant increase in turbidity is detected is reported as the kinetic solubility.

-

Alternative Quantification : Alternatively, the plate can be filtered using a 96-well filter plate, and the concentration in the filtrate can be determined by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[5]

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Application in Drug Development

The experimentally determined solubility data is critical for several aspects of drug development:

-

Process Chemistry : High solubility in a particular solvent may identify it as a suitable medium for a reaction, ensuring homogeneity and potentially improving reaction rates and yields. Conversely, low solubility in another solvent might make it an ideal anti-solvent for crystallization and purification.

-

Formulation Science : For compounds intended for oral administration, solubility in aqueous media is a prerequisite for absorption. While this guide focuses on organic solvents, the principles and methods are directly transferable to aqueous buffer systems.

-

Analytical Chemistry : Knowledge of solubility is essential for preparing solutions for analysis (e.g., NMR, HPLC, MS) and for developing purification methods like preparative chromatography.

Conclusion

While a comprehensive, publicly available dataset for the solubility of Boc-3-aminoazetidine hydrochloride in organic solvents is limited, a robust predictive framework can be established based on its dual ionic and organic structural characteristics. This guide has detailed the theoretical underpinnings of its expected solubility and, more critically, has provided authoritative, step-by-step protocols for its experimental determination. The Shake-Flask method for thermodynamic solubility and the 96-well plate assay for kinetic solubility are powerful tools that enable researchers to generate the precise data needed to accelerate their research and development efforts. By applying these validated methodologies, scientists can confidently navigate the challenges of process development and ensure the efficient and effective use of this important synthetic building block.

References

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?

- PharmaGuru. (n.d.). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Gagliardi, L. G., & Castells, C. B. (2008). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 47(1), 219-226.

- Aleti, V. R., et al. (2016). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 36(2), 81-92.

- Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 28-32.

- Chromatography Forum. (2009). how can i test the solubility in hplc please ?

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1498-1501.

- Schär, T., et al. (2021). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 21(10), 5768-5778.

- Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Drug Discovery Today, 5(S1), S7-S12.

- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.

- Skube, A., et al. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. ADMET & DMPK, 6(3), 191-201.

- Petruševska, M., et al. (2019). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. Molecules, 24(17), 3176.

- Niazi, S. K., & Gholami, Z. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.